molecular formula C19H21ClFNO3 B13710661 1217753-24-6 (Unlabeled)

1217753-24-6 (Unlabeled)

Cat. No.: B13710661
M. Wt: 369.8 g/mol
InChI Key: GELRVIPPMNMYGS-RAFLSWPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-trans Paroxetine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Paroxetine moleculeThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of rac-trans Paroxetine-d4 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as liquid chromatography and mass spectrometry, is essential to monitor the synthesis and confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

rac-trans Paroxetine-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .

Scientific Research Applications

rac-trans Paroxetine-d4 Hydrochloride has several scientific research applications, including:

Mechanism of Action

rac-trans Paroxetine-d4 Hydrochloride exerts its effects by inhibiting the re-uptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. The molecular targets involved in this mechanism include the serotonin transporter (SERT), which is responsible for the re-uptake of serotonin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-trans Paroxetine-d4 Hydrochloride is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This modification can lead to improved stability and reduced side effects compared to its non-deuterated counterpart .

Properties

Molecular Formula

C19H21ClFNO3

Molecular Weight

369.8 g/mol

IUPAC Name

(5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2-dideuterio-4-(4-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17?;/m0./s1/i8D2,11D2;

InChI Key

GELRVIPPMNMYGS-RAFLSWPOSA-N

Isomeric SMILES

[2H]C1(CC([C@@H](CN1)C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].Cl

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.